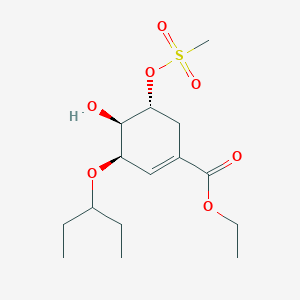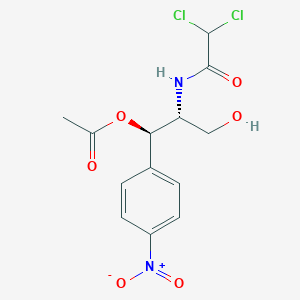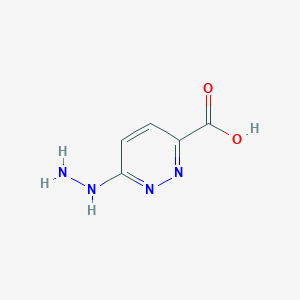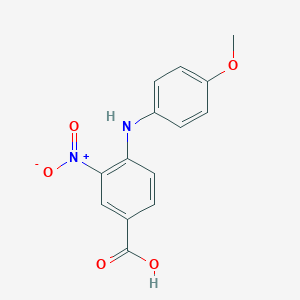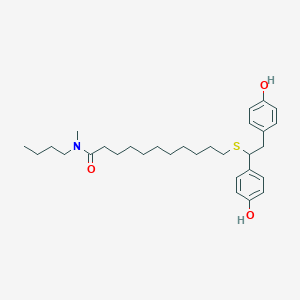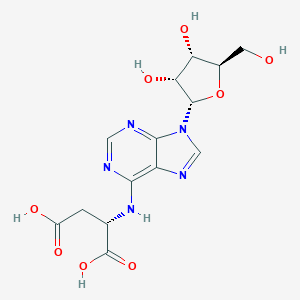
Diflunisal glucuronide ether
Descripción general
Descripción
Diflunisal glucuronide ether (DGE) is a derivative of diflunisal, which is a non-steroidal anti-inflammatory drug (NSAID). It is a prodrug of diflunisal, meaning that it is inactive until it is metabolized in the body, at which point it releases the active drug. DGE is used in research for its pharmacological properties, including its ability to reduce inflammation, pain, and fever, as well as its anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- Diflunisal is well absorbed after oral administration, with peak plasma concentrations reached at about 2 hours. Its elimination is almost entirely dependent on glucuronidation of the parent compound. The phenolic glucuronide conjugate accounts for about 64% of the radioactivity found in urine after a single dose, indicating the importance of glucuronidation in its metabolism (Brogden et al., 1980).
Mecanismo De Acción
Target of Action
Diflunisal phenolic glucuronide, also known as Diflunisal glucuronide ether, primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound acts by reversibly inhibiting the COX-1 and 2 enzymes . This inhibition results in a decreased formation of prostaglandin precursors, leading to its antipyretic, analgesic, and anti-inflammatory properties . Other proposed mechanisms include inhibiting chemotaxis, altering lymphocyte activity, inhibiting neutrophil aggregation/activation, and decreasing proinflammatory cytokine levels .
Biochemical Pathways
Diflunisal phenolic glucuronide affects the arachidonic acid pathway . By inhibiting the COX-1 and 2 enzymes, it disrupts the synthesis of prostaglandins via this pathway . This disruption can lead to downstream effects such as reduced inflammation and pain .
Pharmacokinetics
The compound exhibits good absorption and is extensively metabolized to glucuronide conjugates . The predominant metabolite is the ether (phenolic) glucuronide conjugate . It has a half-life elimination of 8 to 12 hours, which can be prolonged with renal impairment . The compound is excreted in the urine (~90% as glucuronide conjugates) and feces (<5%) .
Result of Action
The result of Diflunisal phenolic glucuronide’s action is the relief of pain accompanied by inflammation, and symptomatic treatment of conditions like rheumatoid arthritis and osteoarthritis . Its anti-inflammatory, analgesic, and antipyretic properties contribute to these effects .
Action Environment
The action of Diflunisal phenolic glucuronide can be influenced by environmental factors such as the presence of liver disease. For instance, both the phenolic and acyl glucuronidation pathways of diflunisal are equally susceptible to the effects of liver cirrhosis . This can affect the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Diflunisal phenolic glucuronide is a product of the glucuronidation pathway of diflunisal . The glucuronidation of diflunisal results in two major metabolites: the phenolic glucuronide (Diflunisal glucuronide ether) and the acyl glucuronide .
Cellular Effects
It is known that diflunisal, the parent compound, has significant effects on various types of cells and cellular processes . As a derivative of diflunisal, this compound may share some of these effects or have unique effects of its own.
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that diflunisal, the parent compound, exerts its effects primarily through the inhibition of prostaglandin synthesis . This occurs via the inhibition of the enzyme cyclooxygenase, which is involved in the production of prostaglandins .
Temporal Effects in Laboratory Settings
Studies on diflunisal have shown that its glucuronidation, which results in the formation of this compound, is a time-dependent process .
Metabolic Pathways
This compound is a product of the glucuronidation metabolic pathway . This pathway involves the addition of a glucuronic acid group to a substrate molecule, facilitated by the action of UDP-glucuronosyltransferases .
Transport and Distribution
It is known that diflunisal, the parent compound, is highly bound to plasma proteins and has a relatively low volume of distribution .
Subcellular Localization
The subcellular localization of this compound is not well established. As a metabolite of diflunisal, it is likely to be found in the liver cells where diflunisal metabolism primarily occurs .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-carboxy-4-(2,4-difluorophenyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O9/c20-8-2-3-9(11(21)6-8)7-1-4-12(10(5-7)17(25)26)29-19-15(24)13(22)14(23)16(30-19)18(27)28/h1-6,13-16,19,22-24H,(H,25,26)(H,27,28)/t13-,14-,15+,16-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZXVQOCMCPTHC-KSPMYQCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207143 | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58446-29-0 | |
| Record name | Diflunisal glucuronide ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058446290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflunisal glucuronide ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does diflunisal phenolic glucuronide form, and how does its formation affect diflunisal clearance?
A1: Diflunisal phenolic glucuronide (DPG) is a metabolite of the nonsteroidal anti-inflammatory drug diflunisal. It is formed through glucuronidation, a major metabolic pathway in the liver, where a glucuronic acid molecule is attached to diflunisal. Interestingly, while DPG formation itself doesn’t appear to be significantly affected by diflunisal dose, the formation of another metabolite, diflunisal acyl glucuronide (DAG), demonstrates dose-dependent saturation. This saturation of DAG formation, as opposed to DPG formation, is the main driver behind the dose-dependent decrease observed in the total plasma clearance of diflunisal. []
Q2: Are there interindividual differences in the metabolism of diflunisal to its metabolites, including DPG?
A2: Yes, studies have shown significant interindividual variability in the formation of diflunisal metabolites, including DPG. Research indicates that factors like sex, use of oral contraceptives, and smoking habits can influence the metabolic ratios of DPG and other diflunisal metabolites. For instance, women taking estrogen-containing oral contraceptives were found to excrete lower levels of diflunisal sulfate (DS) and higher levels of DAG compared to women not using oral contraceptives. Similarly, cigarette smokers exhibited a reduction in DS excretion. []
Q3: Does adjuvant-induced arthritis affect the glucuronidation process?
A3: Yes, research using adjuvant-induced arthritic rat models has shown that this condition can significantly impair the hepatic microsomal glucuronidation of certain substrates. Notably, the formation of both DPG and DAG was found to be significantly decreased in arthritic rats compared to healthy controls. [] This suggests a potential link between inflammatory conditions like arthritis and the impairment of specific glucuronidation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




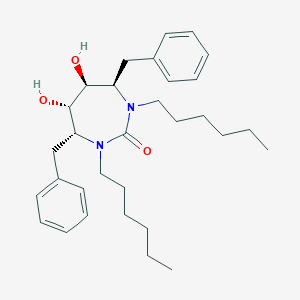

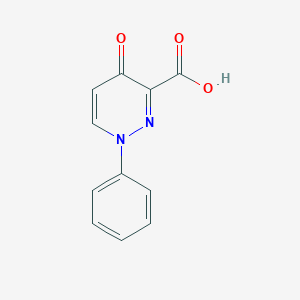

![N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine](/img/structure/B120891.png)


